molecular formula C26H23NO6 B6544443 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide CAS No. 929371-98-2

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide

Cat. No.: B6544443
CAS No.: 929371-98-2
M. Wt: 445.5 g/mol
InChI Key: WFNOIFYSYVTMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a complex synthetic compound featuring a benzofuran core functionalized with dimethoxybenzoyl and methoxybenzamide groups. This structural motif is of significant interest in medicinal chemistry and pharmacological research. Benzofuran derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities. Recent in silico studies highlight the potential of novel benzofuran-based hybrids as inhibitors of the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, a crucial target for anti-tuberculosis agents . Compounds within this structural class are investigated for their potential therapeutic applications and serve as versatile building blocks in organic synthesis for developing more complex molecules. The presence of multiple methoxy groups influences the compound's physicochemical properties and its interaction with biological targets. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-13-17(27-26(29)16-5-8-18(30-2)9-6-16)7-11-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNOIFYSYVTMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzofuran Core Structure

The benzofuran core serves as the foundational scaffold for subsequent derivatization. The synthesis begins with a substituted dihydroxybenzene precursor, typically 5-hydroxy-3-methylbenzofuran, which is generated via acid-catalyzed cyclization of 2-methyl-4-hydroxy-5-methoxyacetophenone . Key steps include:

Cyclization Conditions

  • Substrate : 2-methyl-4-hydroxy-5-nitroacetophenone (prepared via nitration of 4-hydroxy-3-methylacetophenone) .

  • Reagents : Concentrated sulfuric acid or polyphosphoric acid at 80–100°C for 4–6 hours .

  • Mechanism : Intramolecular esterification followed by dehydration to form the benzofuran ring .

Intermediate Isolation

  • The nitro group at position 5 is retained for later reduction to an amine .

  • Yield: 65–75% after recrystallization from ethanol .

Introduction of the 2,5-dimethoxybenzoyl group at position 2 is achieved via Friedel-Crafts acylation. This step requires careful control to ensure regioselectivity:

Reaction Parameters

  • Acylating Agent : 2,5-Dimethoxybenzoyl chloride (synthesized from 2,5-dimethoxybenzoic acid using thionyl chloride) .

  • Catalyst : Anhydrous aluminum chloride (1.2 equivalents) in dichloromethane at 0–5°C .

  • Workup : Quenching with ice-water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Challenges

  • Competing acylation at position 4 is mitigated by steric hindrance from the methyl group at position 3 .

  • Yield: 58–62% .

Reduction of the Nitro Group

The nitro group at position 5 is reduced to an amine, enabling subsequent amidation:

Reduction Methods

  • Catalytic Hydrogenation :

    • Conditions : H₂ (1 atm), 10% Pd/C in ethanol at 25°C for 12 hours .

    • Yield : 85–90% .

  • Chemical Reduction :

    • Reagents : Iron powder and hydrochloric acid in aqueous ethanol (70°C, 3 hours) .

    • Yield : 78–82% .

Intermediate Characterization

  • The amine intermediate is characterized via LC-MS (m/z 356.2 [M+H]⁺) and ¹H NMR (δ 6.82 ppm, singlet, NH₂) .

Amidation with 4-Methoxybenzoyl Chloride

The final step involves coupling the amine with 4-methoxybenzoyl chloride to form the target amide:

Coupling Strategies

  • Schotten-Baumann Reaction :

    • Conditions : 4-Methoxybenzoyl chloride (1.5 equivalents), NaOH (2 equivalents), dichloromethane/water biphasic system, 0°C to room temperature .

    • Yield : 70–75% .

  • Carbodiimide-Mediated Coupling :

    • Reagents : EDCl (1.2 equivalents), HOBt (1.1 equivalents), DMF, 24 hours at 25°C .

    • Yield : 80–85% .

Purification

  • Crude product is purified via recrystallization (methanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Optimization and Scalability

Process Improvements

  • One-Pot Synthesis : Combining acylation and reduction steps reduces intermediate isolation, improving overall yield to 50–55% .

  • Green Chemistry : Replacement of AlCl₃ with FeCl₃ in acylation minimizes waste .

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)
Benzofuran formationH₂SO₄ cyclization6895
AcylationAlCl₃-mediated6098
ReductionCatalytic hydrogenation8899
AmidationSchotten-Baumann7297
AmidationEDCl/HOBt8399

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.92 (d, J=8.8 Hz, 2H, ArH), 7.45 (s, 1H, benzofuran-H), 6.98 (s, 1H, ArH), 3.91 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) .

  • HRMS : m/z 522.1845 [M+H]⁺ (calculated for C₂₉H₂₇NO₆: 522.1851) .

Purity Assessment

  • HPLC purity: ≥99% (C18 column, 254 nm) .

Industrial-Scale Considerations

Cost-Effective Modifications

  • Use of 2,5-dimethoxybenzoic acid instead of benzoyl chloride reduces reagent costs .

  • Recycling of Pd/C catalyst via filtration and reactivation .

Safety Protocols

  • Exothermic reactions (e.g., acylation) require controlled addition and cooling .

  • Nitro group reduction generates NH₃; scrubbers are essential for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of benzamides, which are known for their diverse biological activities. Preliminary studies indicate that compounds with similar structures often exhibit:

  • Anticancer Properties : Research suggests that N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide may have potential as an anticancer agent due to its ability to interact with specific biological targets involved in cancer progression.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound could also be effective against various pathogens.

Drug Discovery

This compound has been included in several screening libraries for drug discovery:

  • Anticancer Library : It is part of a library containing compounds screened for their potential anticancer activity, indicating ongoing research into its efficacy against different cancer types .
  • BRD4 Targeted Library : The compound is also included in a library focused on targeting BRD4, a protein involved in regulating gene expression and implicated in various cancers .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance solubility and potency:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-N-(4-methylphenyl)benzamideSimple methoxy substitutionModerate antibacterial activity
4-DimethylaminobenzamideDimethylamino groupStronger antimicrobial properties
N-(4-Hydroxyphenyl)benzamideHydroxyl group instead of methoxyNotable antioxidant activity

The unique combination of methoxy groups and the benzofuran structure in this compound may enhance its biological activity compared to these similar compounds.

Interaction Studies

Investigating how this compound interacts with biological targets is essential for understanding its mechanism of action. These studies can involve:

  • Binding Affinity Assessments : Evaluating the compound's affinity for specific receptors or enzymes that play roles in disease mechanisms.
  • Cellular Assays : Conducting assays to determine the effects of the compound on cell viability and proliferation in cancer cell lines.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound’s closest analog is 4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (RN: 929504-60-9). This analog replaces the 4-methoxy group with a bromine atom, significantly altering its electronic and steric properties. Key differences include:

Property Target Compound 4-Bromo Analog
Molecular Formula C₂₆H₂₃NO₆ C₂₅H₂₀BrNO₅
Molecular Weight ~457.47 g/mol 494.34 g/mol
Substituent 4-OCH₃ (electron-donating) 4-Br (electron-withdrawing)
Applications Research chemical (unreported) Unspecified; structural studies

Heterocyclic Core Modifications

Compound 54 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dimethoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide) replaces the benzofuran core with a thiazole ring. This modification introduces sulfur into the heterocycle, altering electronic properties and hydrogen-bonding capabilities. The thiazole derivative also incorporates a cyclopropane-carboxamide group, which may enhance conformational rigidity compared to the benzofuran-based target compound .

Functional Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares the benzamide backbone but lacks the benzofuran system. Instead, it features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization reactions. This highlights how structural simplification can shift utility from catalysis (N,O-directing groups) to aromatic stacking (benzofuran systems) .

Methodological and Analytical Insights

Structural Elucidation Techniques

Both the target compound and its analogs rely on X-ray crystallography (via SHELX or ORTEP-III ) for unambiguous structural confirmation. For example, the 4-bromo analog’s crystal structure was resolved using SHELXL, revealing planar benzofuran and benzamide moieties with dihedral angles of 15.2° between aromatic rings .

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research and pain management. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a benzamide core and a benzofuran moiety , with two methoxy groups on the benzoyl group. Its molecular formula is C26H23NO6C_{26}H_{23}NO_6 and it has a molecular weight of 445.5 g/mol . The structural complexity is believed to contribute to its unique pharmacological properties.

PropertyValue
Molecular FormulaC26H23NO6C_{26}H_{23}NO_6
Molecular Weight445.5 g/mol
CAS Number929371-96-0

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, including the formation of the benzofuran framework and subsequent modifications to introduce the methoxy and amide functionalities. Research indicates that this compound can be synthesized through various methods that enhance yield and purity, which are crucial for biological testing .

Anticancer Potential

Studies have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve interference with microtubule dynamics , which is essential for cell division .

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • Findings : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.

Analgesic Effects

The compound has also been investigated for its antinociceptive properties . In animal models, it has shown significant pain relief comparable to established analgesics like aspirin and acetaminophen but with a different mechanism of action. The analgesic effect was not influenced by traditional opioid pathways, suggesting alternative pathways may be involved .

Case Study: Antinociceptive Activity

  • Models Used : Hot plate test, tail-flick test
  • Results : Dose-dependent analgesia was observed, with effects lasting up to four hours post-administration.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest selective binding to certain receptors or enzymes involved in tumor progression and nociception. Further research is required to fully elucidate these interactions and their implications for therapeutic efficacy .

Q & A

Q. What are the critical steps in synthesizing N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step organic reactions, including:

  • Benzofuran core formation : Cyclization of substituted phenols under acidic or basic conditions to construct the benzofuran moiety.
  • Acylation : Introduction of the 2,5-dimethoxybenzoyl group via Friedel-Crafts acylation or coupling reagents like DCC/DMAP.
  • Benzamide coupling : Amide bond formation between the benzofuran intermediate and 4-methoxybenzoyl chloride using HATU or EDCI as coupling agents.
    Optimization strategies :
    • Temperature control : Maintaining 0–5°C during acylation to prevent side reactions.
    • pH adjustment : Neutralizing acidic byproducts during cyclization to improve yield.
    • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy groups at δ 3.8–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • Infrared Spectroscopy (IR) : Detection of carbonyl stretches (~1680 cm⁻¹ for benzamide and benzoyl groups).
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and bond angles, as demonstrated in similar benzofuran derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different studies involving this benzamide derivative?

Answer:

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for cytotoxicity).
  • Validate purity : Ensure >95% purity via HPLC before biological testing to exclude impurities as confounding factors.
  • Meta-analysis : Compare dose-response curves (e.g., IC₅₀ values) across studies, accounting for variables like solvent (DMSO vs. saline) or incubation time .

Q. What strategies are recommended for designing enzyme inhibition assays to evaluate the compound’s HDAC inhibitory potential?

Answer:

  • Enzyme selection : Use recombinant HDAC isoforms (e.g., HDAC1/6) to test specificity.
  • Fluorogenic substrates : Employ acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) for real-time kinetic measurements.
  • Positive controls : Include trichostatin A (TSA) or suberoylanilide hydroxamic acid (SAHA) for benchmark IC₅₀ values.
  • Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be addressed during structural validation?

Answer:

  • Cross-validation : Compare NMR-derived torsion angles with X-ray crystallography data (e.g., benzofuran dihedral angles).
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain discrepancies.
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and match experimental data .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 2,5-dichloro vs. 2,5-dimethoxy) to assess electronic effects.
  • Bioisosteric replacement : Replace the benzofuran core with indole or benzothiophene to evaluate ring system contributions.
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with HDAC catalytic sites) .

Q. What methodologies are effective in analyzing metabolic stability in vitro for this compound?

Answer:

  • Liver microsome assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH regeneration system.
  • LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes (sampling at 0, 15, 30, 60 min).
  • Half-life calculation : Use first-order kinetics (t₁/₂ = ln2/k) to compare metabolic stability against reference compounds like verapamil .

Q. How can researchers mitigate solubility challenges during in vitro testing of this hydrophobic compound?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) to enhance dispersion.
  • Nanoformulation : Prepare liposomal or cyclodextrin-based formulations to improve aqueous solubility.
  • Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) for temporary hydrophilicity .

Q. What experimental approaches are used to confirm target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts after compound treatment.
  • Pull-down assays : Use biotinylated probes or click chemistry to isolate compound-bound proteins for MS identification.
  • Knockout validation : Compare activity in wild-type vs. CRISPR-edited (target gene KO) cell lines .

Q. How can off-target effects be systematically evaluated during pharmacological profiling?

Answer:

  • Broad-panel kinase assays : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition.
  • Transcriptomic analysis : Perform RNA-seq on treated cells to detect pathway-level perturbations (e.g., NF-κB or MAPK).
  • Secondary pharmacology screens : Use GPCR/ion channel panels to assess receptor binding promiscuity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.